3-Hydroxy-2,2-dimethylpropanal

描述

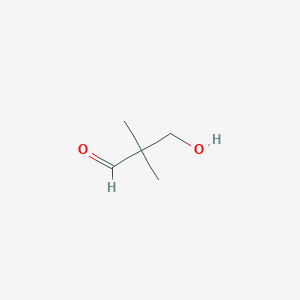

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-hydroxy-2,2-dimethylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-5(2,3-6)4-7/h3,7H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMOMMLADQPZNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9027231 | |

| Record name | Propanal, 3-hydroxy-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; mp = 30-33 deg C; [MSDSonline] | |

| Record name | 3-Hydroxy-2,2-dimethylpropionaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3233 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

597-31-9, 31091-91-5 | |

| Record name | Hydroxypivalaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=597-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-2,2-dimethylpropionaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC91821 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanal, 3-hydroxy-2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanal, 3-hydroxy-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2,2-dimethylpropionaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXY-2,2-DIMETHYLPROPANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DK0IR9LLR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-HYDROXY-2,2-DIMETHYLPROPIONALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5711 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Mechanistic Investigations

Condensation Reactions in 3-Hydroxy-2,2-dimethylpropanal Synthesis

The cornerstone of this compound synthesis lies in the aldol (B89426) condensation reaction, a fundamental carbon-carbon bond-forming process in organic chemistry.

Base-Catalyzed Aldol Condensation Variants (e.g., Isobutyraldehyde (B47883) and Formaldehyde)

The most prevalent method for synthesizing this compound is the base-catalyzed crossed aldol condensation of isobutyraldehyde and formaldehyde (B43269). echemi.com In this reaction, a base facilitates the deprotonation of isobutyraldehyde to form an enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of formaldehyde, leading to the formation of this compound after a subsequent proton transfer. iitk.ac.in The reaction is a classic example of hydroxymethylation of an aldehyde in the presence of a base.

Catalyst Systems and Reaction Optimization

A variety of catalysts are employed to optimize the synthesis of this compound, influencing reaction efficiency, selectivity, and conditions.

Inorganic Bases: Traditional base catalysts include inorganic compounds such as potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH).

Organic Bases: Non-nucleophilic organic bases like 1,8-diazabicycloundec-7-ene (DBU) are also utilized to minimize side reactions.

Organometallic Catalysts: Dibutyltin oxide is a notable catalyst for this condensation. biosynth.com Its reaction with methanol (B129727) is relevant to the synthesis of dimethyl carbonate, showcasing its catalytic versatility. researchgate.net

Phase-Transfer Catalysts: Immobilized poly(ethylene glycol) (PEG 600-PS) has been demonstrated as an effective phase-transfer catalyst in the presence of an inorganic base, allowing for high conversion and selectivity under mild conditions. researchgate.net

Other Catalytic Systems: Other compounds like calcium chloride and sodium carbonate can also be used as catalysts in this condensation reaction. biosynth.com

| Catalyst System | Reactants | Typical Conditions | Key Findings |

| Potassium Carbonate (K₂CO₃) | Isobutyraldehyde, Formaldehyde | Basic conditions | Facilitates enolate formation for classical aldol condensation. |

| Sodium Hydroxide (NaOH) | Isobutyraldehyde, Formaldehyde | 50–80°C | Improves condensation efficiency. |

| 1,8-diazabicycloundec-7-ene (DBU) | Isobutyraldehyde, Formaldehyde | Water or ethanol, 35–50°C | Minimizes side reactions, leading to high conversion (>99% for similar substrates). |

| Dibutyltin Oxide | Formaldehyde, Glycol | Not specified | Acts as a catalyst for the condensation reaction. biosynth.com |

| Immobilized PEG 600-PS | Isobutyraldehyde, Formaldehyde | 40°C, 2 hours | Achieves high isobutyraldehyde conversion (>96%) and selectivity (>98%). researchgate.net |

| Triethylamine (B128534) | Isobutyraldehyde, Formaldehyde | 70°C to 110°C | Used in industrial processes, though can be difficult to separate and recycle. google.com |

Mechanistic Pathways of Aldehyde Condensation Reactions

The base-catalyzed aldol condensation mechanism for the formation of this compound proceeds through several key steps:

Enolate Formation: A base, such as the hydroxide ion (OH⁻), abstracts an acidic α-hydrogen from isobutyraldehyde. This deprotonation results in the formation of a nucleophilic enolate ion. iitk.ac.inlibretexts.org

Nucleophilic Attack: The newly formed enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of a formaldehyde molecule. This step forms a new carbon-carbon bond and creates a tetrahedral alkoxide intermediate. iitk.ac.in

Protonation: The alkoxide intermediate is then protonated by a proton source, typically water present in the reaction mixture, to yield the final product, this compound. iitk.ac.inlibretexts.org

This reaction is a type of crossed aldol condensation, where two different aldehyde species react. iitk.ac.in The absence of α-hydrogens in formaldehyde prevents it from forming an enolate itself, thus it can only act as the electrophile in this reaction, which helps to control the outcome of the synthesis.

Alternative Synthetic Routes to this compound and its Precursors

While aldol condensation is the primary route, other methods and considerations are relevant to the synthesis of this compound.

Preparative Strategies from Related Chloro Analogues

Derivatives of this compound can be synthesized from chloro-substituted starting materials. For instance, methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate has been prepared by reacting 4-chlorobenzaldehyde (B46862) with methyl 2-bromo-2-methylpropanoate. nih.gov While not a direct synthesis of the parent compound, this demonstrates the utility of halogenated precursors in creating functionalized analogues.

Industrial Production Considerations and Process Chemistry Development

On an industrial scale, the synthesis of this compound is a crucial step in the production of other valuable chemicals, most notably neopentyl glycol (NPG). researchgate.netgoogle.com The process typically involves the condensation of isobutyraldehyde with an aqueous solution of formaldehyde. google.com

Key considerations in industrial production include:

Catalyst Choice and Recovery: While tertiary amines like triethylamine are effective catalysts, their separation and recycling can be challenging. google.comgoogle.com This has led to research into alternative catalysts like DBU and phase-transfer catalysts that are more easily recovered and reused. researchgate.netgoogle.com

Reaction Conditions: Temperature control is critical; typical industrial processes operate between 70°C and 110°C. google.com Maintaining the appropriate stoichiometry, often with a molar excess of formaldehyde, is necessary to ensure complete conversion of isobutyraldehyde.

Purification: After the reaction, the crude product stream contains this compound along with catalyst salts and other byproducts. Purification steps are necessary to isolate the desired product and remove impurities. google.com This can involve techniques such as vacuum distillation.

The development of more efficient and environmentally friendly processes is an ongoing area of research, focusing on milder reaction conditions, reduced catalyst consumption, and simplified post-reaction treatments. google.com

Chemical Transformations and Reaction Pathways

Oxidation and Reduction Chemistry of 3-Hydroxy-2,2-dimethylpropanal

The presence of both a hydroxyl and an aldehyde functional group makes this compound a versatile intermediate for various chemical transformations, particularly oxidation and reduction reactions.

The oxidation of this compound can yield 3-hydroxy-2,2-dimethylpropanoic acid. However, achieving high yields can be challenging. For instance, the oxidation of 2,2-dimethylpropane-1,3-diol, a related compound, results in only a 6% yield of 3-hydroxy-2,2-dimethylpropanoic acid under optimized conditions. The hydroxyl group can also be oxidized to form a carbonyl group, leading to a ketone or carboxylic acid. To prevent over-oxidation and the formation of carboxylic acids, mild oxidizing agents are often employed.

Peroxy acids are also utilized for the oxidation of related aldehydes. For example, m-chloroperbenzoic acid has been used to oxidize other aldehydes, resulting in simpler product mixtures compared to stronger oxidizing agents like trifluoroperacetic acid. researchgate.net The latter tends to produce complex mixtures due to reactions of the initial products with the peracid or the resulting trifluoroacetic acid. researchgate.net

The reduction of this compound (also known as hydroxypivaldehyde) is a key step in the synthesis of neopentyl glycol (2,2-dimethylpropane-1,3-diol). chemicalbook.comresearchgate.net This reduction can be achieved through various methods, including catalytic hydrogenation. researchgate.net

In biological systems, this conversion is catalyzed by an aldehyde reductase enzyme, specifically a this compound reductase. google.com This enzyme, which belongs to the enzyme class EC 1.1.1, utilizes a carrier of electrons like NADH to convert the aldehyde into an alcohol. google.com An example of such an enzyme is yqhD from Escherichia coli. google.com This enzyme can be evolved through mutation to enhance its catalytic efficiency and specificity for converting this compound into neopentyl glycol. google.com Some enzymes, termed "bifunctional aldehyde-CoA/aldehyde reductase enzymes," can catalyze both the CoA-acylating oxidation and the reduction of the aldehyde. google.com

The following table summarizes common reduction methods:

| Method | Product | Catalyst/Enzyme |

| Catalytic Hydrogenation | Neopentyl glycol | Metal catalysts (e.g., NiMo, NiCo, CuCr, CoMo) researchgate.net |

| Enzymatic Reduction | Neopentyl glycol | This compound reductase (e.g., yqhD from E. coli) google.com |

Carbon-Carbon Bond Forming Reactions

This compound and its derivatives are valuable precursors in various carbon-carbon bond-forming reactions, leading to the synthesis of more complex molecular architectures.

The reaction of 3-hydroxy-2,2-dimethylpropionaldehyde with malonic acid in a mixture of acetic anhydride (B1165640) and acetic acid yields several products. The expected product is 4,4-dimethylpent-2-en-5-olide, which results from the condensation of one molecule of the aldehyde with one molecule of malonic acid. researchgate.net However, this reaction also produces two novel δ-lactones derived from the condensation of two aldehyde molecules with one molecule of malonic acid. researchgate.net

In a related context, the synthesis of α-methylene-γ-butyrolactone involves the reaction of γ-butyrolactone with diethyl oxalate (B1200264) in the presence of a base, followed by treatment with formaldehyde (B43269). google.com This highlights the utility of condensation reactions in forming lactone structures.

Lewis acids play a crucial role in catalyzing coupling reactions involving derivatives of aldehydes and ketones. For instance, Lewis acids like TiCl4, Bu2Sn(OTf)2, SnCl4, and Et3SiClO4 are used to control diastereoselectivity in the Michael addition of ketene (B1206846) silyl (B83357) acetals to α,β-unsaturated ketones. acs.org The choice of Lewis acid can influence the reaction mechanism, with some promoting electron transfer initiation. acs.org

The Giese reaction, a radical conjugate addition to electron-deficient alkenes (Michael acceptors), is a powerful tool for forming carbon-carbon bonds. hw.ac.uk A modern and sustainable approach involves the direct use of carboxylic acids as radical precursors through a decarboxylation process, which releases CO2 as a traceless byproduct. hw.ac.ukrsc.org This method avoids the use of toxic and unstable organometallic reagents. hw.ac.uk

The general mechanism involves the generation of a carbon-centered radical from a carboxylic acid, which then adds to a Michael acceptor. hw.ac.uk This strategy has been employed in the synthesis of complex molecules, including natural products. nih.gov While specific examples involving derivatives of this compound are not detailed in the provided search results, the principles of decarboxylative Giese reactions are broadly applicable. The carboxylic acid derivative, 3-hydroxy-2,2-dimethylpropanoic acid, could potentially serve as a precursor for generating a nucleophilic carbon radical for such transformations.

The following table outlines the key aspects of these C-C bond-forming reactions:

| Reaction Type | Reactants | Key Reagents/Catalysts | Products |

| Condensation | This compound, Malonic acid | Acetic anhydride, Acetic acid | δ-Lactones researchgate.net |

| Lewis Acid-Catalyzed Coupling | Aldehyde/Ketone derivatives, Nucleophiles | Various Lewis Acids (e.g., TiCl4, Sc(OTf)3) acs.orgcore.ac.uk | Complex coupled products |

| Decarboxylative Giese Reaction | Carboxylic acid derivatives, Michael acceptors | Photocatalysts or chemical oxidants | 1,4-difunctionalized compounds hw.ac.uknih.gov |

Derivatization via Esterification and Amidation

This compound (HPA), possessing both a hydroxyl and an aldehyde functional group, is a versatile precursor for various derivatization reactions, including esterification and amidation. These transformations allow for the synthesis of a wide range of molecules with tailored properties.

A significant reaction of this compound is its conversion into diesters, most notably through the Tishchenko reaction. This base-catalyzed disproportionation reaction involves the simultaneous oxidation of one aldehyde molecule to a carboxylic acid and the reduction of another to an alcohol, which then combine to form an ester. smolecule.com When two molecules of HPA react, the resulting diester is 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate (B8439025), also known as hydroxypivalyl hydroxypivalate (HPHP) or Ester Glycol (ESG). smolecule.comgoogle.com This reaction is suppressed at lower temperatures but can reach significant yields at elevated temperatures, for instance, 8% at 60°C. The formation of this Tishchenko Ester (ET) is a key side reaction in processes where HPA is an intermediate, such as the synthesis of neopentyl glycol.

Beyond self-condensation, HPA can participate in esterification with other molecules to form more complex structures. For example, it is used as a monomer in polymerization reactions with polycarboxylic acids. One such instance is the reaction of HPA with 1,2,3,4-butanetetracarboxylic acid and pentaerythritol (B129877) to create a complex polyester. ontosight.ai This reaction involves the esterification between the carboxylic acid groups of the acid and the hydroxyl groups of HPA and pentaerythritol, demonstrating HPA's utility in creating polymeric materials. ontosight.ai

Table 1: Diester and Complex Ester Formation Reactions

| Reaction Type | Reactants | Key Product(s) | Description |

| Tishchenko Reaction | This compound (2 molecules) | 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate (HPHP/ESG) | A base-catalyzed disproportionation reaction forming a diester. smolecule.com |

| Polyesterification | This compound, 1,2,3,4-Butanetetracarboxylic acid, Pentaerythritol | Complex Polyester | Formation of a polymer through ester linkages for applications in materials science. ontosight.ai |

The functional groups of this compound and its derivatives allow for reactions such as hydrazinolysis and amide formation, leading to compounds with potential biological applications. While direct hydrazinolysis on HPA is less documented, its derivatives readily undergo these transformations. For instance, an ester derivative, methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, can undergo hydrazinolysis to afford the corresponding hydrazide. rsc.org This hydrazide serves as a versatile intermediate, which can then react with various aldehydes to form a series of hydrazones. rsc.org

Furthermore, the resulting hydrazide can be used in amide formation reactions. Through an azide (B81097) coupling reaction, the hydrazide can be reacted with an amine, such as benzyl (B1604629) amine, to yield the corresponding N-benzyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamide. rsc.org These sequential reactions highlight a pathway from an HPA-based ester to more complex amide structures. rsc.org Another route to nitrogenous compounds involves converting hydroxyl-terminated compounds into a suitable leaving group (like O-tosylate), which can then react with benzylcarbazide, ultimately yielding a free hydrazino moiety after hydrogenation. google.com

Table 2: Hydrazinolysis and Amidation Reaction Pathways

| Starting Material (Derivative) | Reagent(s) | Intermediate/Product | Reaction Type |

| Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | Hydrazine | 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanehydrazide | Hydrazinolysis. rsc.org |

| 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanehydrazide | Aldehyde | N'-arylidene-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanehydrazone | Hydrazone Formation. rsc.org |

| 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanehydrazide | Benzyl amine (via azide coupling) | N-benzyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamide | Amide Formation. rsc.org |

Reactivity Studies in Complex Multicomponent Systems

The reactivity of this compound is of significant industrial interest, particularly in systems containing related compounds like neopentyl glycol. HPA itself is the direct intermediate in the industrial synthesis of neopentyl glycol, which is formed by the hydrogenation of HPA. penpet.commdpi.com

In multicomponent systems, this compound (HPA) can react with neopentyl glycol (NPG) to form various ester products. biosynth.com The primary product often cited as a by-product in HPA synthesis is the dimeric ester 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate, also known as ester glycol (ESG). smolecule.comgoogle.comgoogle.com This compound, a product of the Tishchenko reaction between two HPA molecules, is sometimes referred to as hydroxypivalic acid neopentyl glycol ester, although it is formed from HPA, not directly from the esterification of hydroxypivalic acid with NPG in this context. smolecule.comfishersci.co.uk The formation of this ester glycol is a notable reaction that can occur during the production of NPG if conditions are not optimized for hydrogenation. google.com The reaction mechanism involves one molecule of HPA acting as a hydride donor and another as an acceptor, facilitated by a basic catalyst. smolecule.com

Table 3: Reaction of HPA to Form Ester Glycol

| Reactants | Catalyst | Product | Common Names | Significance |

| This compound (2 molecules) | Base (e.g., Aluminum Oxide) smolecule.com | 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate | Ester Glycol (ESG) google.com, HPHP smolecule.com, Tishchenko Ester (ET) | A key by-product in syntheses involving HPA, formed via a Tishchenko disproportionation reaction. smolecule.com |

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of 3-hydroxy-2,2-dimethylpropanal. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework.

In ¹H NMR spectroscopy, characteristic chemical shifts confirm the presence of specific proton environments. For instance, the aldehyde proton typically appears at a downfield shift of around 9.65 ppm, while the methyl groups resonate at approximately 1.20 ppm. The hydroxyl proton signal can vary in its chemical shift, often appearing between 2.37 ppm and 3.87 ppm, and its position can be influenced by factors such as concentration and hydrogen bonding. msu.edumsu.edu The presence of a six-membered ring intramolecular hydrogen bond can cause a downfield shift of the hydroxyl proton. msu.edu Deuterium exchange experiments, where heavy water (D₂O) is added to the sample, can be used to definitively identify the hydroxyl proton signal, as it will disappear from the spectrum. msu.edumsu.edu

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. A key signal is the carbonyl carbon of the aldehyde group, which is typically observed at a chemical shift of about 205 ppm. Analysis of both ¹H and ¹³C NMR spectra allows for the complete assignment of the molecule's structure.

Furthermore, NMR spectroscopy is employed in conformational analysis. In solution, this compound can exist in equilibrium with its dimeric form, and NMR has been instrumental in deducing the structure and stereochemistry of this dimer. rsc.org Studies have shown that the dimer is a mixture of two stereoisomers, with the cis isomer being more stable. rsc.org

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Chemical Shift (ppm) |

| Aldehyde Proton | ¹H | ~9.65 |

| Methyl Protons | ¹H | ~1.20 |

| Hydroxyl Proton | ¹H | Variable (e.g., 2.37-3.87) |

| Carbonyl Carbon | ¹³C | ~205 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and analyzing the fragmentation patterns of this compound. The molecular weight of this compound is 102.13 g/mol . nih.govcymitquimica.com

Electron ionization mass spectrometry (EI-MS) provides a characteristic fragmentation pattern that serves as a molecular fingerprint. The NIST Mass Spectrometry Data Center has cataloged the mass spectrum of 2,2-dimethyl-3-hydroxypropionaldehyde, which shows a top peak at an m/z of 56 and a second highest peak at an m/z of 57. nih.gov High-resolution mass spectrometry (HRMS) can be utilized to confirm the elemental composition of the molecule and its fragments with high accuracy.

The fragmentation patterns observed in the mass spectrum offer valuable structural information. The bonds within the molecule break in predictable ways, leading to a series of fragment ions. Analysis of these fragments helps to piece together the structure of the original molecule, confirming the presence of the dimethylpropyl group and the hydroxyl and aldehyde functionalities.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key vibrational bands for this compound include a strong absorption peak for the carbonyl (C=O) stretch of the aldehyde group, typically appearing around 1720 cm⁻¹. Another significant feature is a broad absorption band in the region of 3400 cm⁻¹, which is characteristic of the hydroxyl (O-H) stretching vibration. The broadness of this peak is often indicative of hydrogen bonding. These two prominent peaks provide clear evidence for the presence of both the aldehyde and hydroxyl functional groups.

Vibrational analysis using IR spectroscopy, sometimes in conjunction with computational methods, can provide deeper insights into the molecule's structure and bonding. acs.org The structure and stereochemistry of the dimer of this compound have been deduced in part through IR spectroscopy. rsc.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| Aldehyde | C=O Stretch | ~1720 |

| Hydroxyl | O-H Stretch | ~3400 (broad) |

Chromatographic Techniques (GC/MS, HPLC) for Mixture Analysis, Purity Assessment, and Component Identification

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and identifying its components.

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It can be used to analyze the volatile components of a sample. For instance, this compound has been identified as a minor component in the volatile oil of certain Brassicaceae seeds using GC/MS. researchgate.net However, direct GC analysis can be challenging due to the compound's tendency to exist as a thermolabile dimer. researchgate.net Derivatization techniques, such as oximation followed by silylation, can be employed to quantitatively analyze the monomeric aldehyde. researchgate.net

High-Performance Liquid Chromatography (HPLC) is another crucial technique for the analysis and purity assessment of this compound. Reverse-phase HPLC methods are commonly used for its separation. sielc.com A typical mobile phase might consist of acetonitrile, water, and an acid like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com HPLC can be used to quantify the purity of the compound, with purities greater than 98% being achievable. Both HPLC and GC methods have been developed for the quantitative analysis of compounds in the synthesis mixtures of 2,2-dimethyl-3-hydroxypropionaldehyde without the need for derivatization. researchgate.net

X-ray Crystallography of Derived Complexes and Solid-State Structures

While obtaining a single crystal of this compound itself can be challenging due to its relatively low melting point and tendency to form a dimer, X-ray crystallography has been successfully applied to study its derivatives and related structures.

Under acidic conditions, this compound can undergo a reversible dimerization to form a 1,3-dioxane (B1201747) structure. X-ray crystallography has confirmed that this dimer adopts a cis chair conformation. The solid-state structure is stabilized by hydrogen bonding between the hydroxyl and ether oxygen atoms.

Furthermore, X-ray crystallography is extensively used to determine the three-dimensional structure of metal complexes and other derivatives synthesized from this compound. For example, Schiff base compounds derived from the condensation of related diamines with aldehydes have been characterized by single-crystal X-ray diffraction. ijcce.ac.iriucr.org These studies provide precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the properties and reactivity of these derived materials.

Computational and Theoretical Chemistry

Quantum Chemical Calculations of Molecular Structure, Electronic Properties, and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the molecular structure, electronic landscape, and inherent reactivity of 3-hydroxy-2,2-dimethylpropanal. rsc.orgseejph.com DFT methods can predict various molecular properties with a high degree of accuracy. rsc.orgseejph.commdpi.comresearchgate.netfrontiersin.org

The reactivity of this compound is dictated by its two functional groups: a hydroxyl (-OH) and an aldehyde (-CHO). The presence of bulky gem-dimethyl groups on the α-carbon sterically hinders nucleophilic attack at this position, influencing its reaction pathways. Theoretical calculations can map the molecular electrostatic potential (MEP), which visually represents the electron density distribution and identifies sites susceptible to electrophilic and nucleophilic attack. nih.gov For this compound, the oxygen atoms of the carbonyl and hydroxyl groups are regions of high electron density (negative potential), while the hydrogen of the hydroxyl group and the carbon of the carbonyl group are electron-deficient (positive potential).

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide quantitative measures of a molecule's reactivity. These descriptors help in understanding the molecule's kinetic stability and its propensity to donate or accept electrons.

Table 1: Calculated Molecular Properties of this compound (Note: The following values are illustrative and would be derived from specific DFT calculations, typically at a specified level of theory and basis set, e.g., B3LYP/6-311++G(d,p).)

| Property | Value | Significance |

| HOMO Energy | (Calculated Value) | Relates to the ability to donate electrons; higher energy indicates greater reactivity as a nucleophile. |

| LUMO Energy | (Calculated Value) | Relates to the ability to accept electrons; lower energy indicates greater reactivity as an electrophile. |

| HOMO-LUMO Gap | (Calculated Value) | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. |

| Ionization Potential | (Calculated Value) | Energy required to remove an electron. |

| Electron Affinity | (Calculated Value) | Energy released upon gaining an electron. |

| Electronegativity | (Calculated Value) | Tendency to attract electrons. |

| Hardness | (Calculated Value) | Resistance to change in electron distribution. |

| Softness | (Calculated Value) | Reciprocal of hardness, indicates polarizability. |

| Electrophilicity Index | (Calculated Value) | A global measure of electrophilic character. |

These computational insights are crucial for predicting how this compound will behave in various chemical environments and for designing synthetic routes. frontiersin.org

Reaction Mechanism Elucidation through Computational Modeling and Transition State Analysis

Computational modeling is a key methodology for investigating the detailed mechanisms of chemical reactions involving this compound. frontiersin.orguni-hannover.de By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products, which involves locating and characterizing the transition state (TS). semanticscholar.org

A primary example is the synthesis of this compound itself, which occurs via a base-catalyzed cross-aldol condensation of isobutyraldehyde (B47883) and formaldehyde (B43269). google.com Computational studies can model this reaction step-by-step:

Enolate Formation: Calculation of the energy barrier for the deprotonation of isobutyraldehyde by a base.

C-C Bond Formation: Modeling the nucleophilic attack of the resulting enolate on the carbonyl carbon of formaldehyde. This step involves finding the transition state for the C-C bond formation, which is the rate-determining step.

Protonation: The final step to yield the product.

Transition state analysis provides the activation energy (the energy barrier that must be overcome for the reaction to occur), which is directly related to the reaction rate. semanticscholar.org DFT calculations can also predict the geometries of these short-lived transition state structures. Furthermore, computational models can explore competing reaction pathways, such as decomposition, which for this compound can occur via β-elimination.

Molecular Docking Studies for Ligand-Target Interactions of Derivatives

While this compound itself is a simple building block, its derivatives have been investigated for potential biological activity, and molecular docking is a crucial computational tool in this area. nih.govresearchgate.net Molecular docking predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.net This technique is fundamental in drug discovery and design. nih.gov

For instance, studies have synthesized derivatives of this compound and evaluated them as potential inhibitors of enzymes like histone deacetylases (HDACs). nih.gov In such studies, molecular docking is used to:

Predict Binding Poses: Determine how the synthesized derivatives fit into the active site of the target enzyme.

Estimate Binding Affinity: Calculate a scoring function that estimates the binding energy of the ligand-receptor complex. Lower binding energies typically suggest stronger, more stable interactions.

Identify Key Interactions: Visualize the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. core.ac.uk

For example, a docking study of a derivative might reveal a critical hydrogen bond between the hydroxyl group of the ligand and an amino acid residue (like tyrosine or serine) in the enzyme's active site, explaining its inhibitory activity. core.ac.uk These insights guide the rational design of more potent and selective inhibitors. nih.govcore.ac.uk

Investigation of Solvent Effects and Hydrogen Bonding in Reaction Dynamics

The solvent in which a reaction is conducted can significantly influence its rate and outcome. Computational chemistry allows for the investigation of these solvent effects on reactions involving this compound. acs.orgnih.govresearchgate.net Models can treat the solvent either explicitly (by including individual solvent molecules in the calculation) or implicitly (by representing the solvent as a continuous medium with a specific dielectric constant). acs.org

Hydrogen bonding plays a critical role in the behavior of this compound. Intramolecularly, a hydrogen bond can form between the hydroxyl hydrogen and the carbonyl oxygen. Intermolecularly, it can form dimers or larger aggregates, and it can interact strongly with protic solvents. nih.gov For example, under acidic conditions, it undergoes a reversible dimerization to form a stable 1,3-dioxane (B1201747) structure, which is stabilized by hydrogen bonds.

Computational studies can quantify the strength of these hydrogen bonds and model how they change during a reaction. nih.govresearchgate.net For example, in the aldol (B89426) condensation, the solvent can stabilize charged intermediates and transition states through hydrogen bonding, thereby lowering the activation energy and accelerating the reaction. acs.org Molecular dynamics (MD) simulations can further be used to study the dynamic behavior of the molecule in a solvent box over time, providing a more detailed picture of the role of solvent and hydrogen bonding in the reaction dynamics.

Applications in Advanced Organic Synthesis

Role as a Key Intermediate and Building Block in Complex Molecule Construction

3-Hydroxy-2,2-dimethylpropanal serves as a pivotal intermediate in the chemical industry, primarily synthesized through the cross-aldol condensation of isobutyraldehyde (B47883) and formaldehyde (B43269). mdpi.comresearchgate.netgoogle.com This reaction creates the characteristic 2,2-dimethyl-3-hydroxypropanal structure.

The industrial significance of HPA lies in its role as a precursor to several high-value chemical products. researchgate.net Its most prominent application is in the production of Neopentyl Glycol (NPG) (2,2-dimethylpropane-1,3-diol). NPG is synthesized via the hydrogenation of this compound, a process that reduces the aldehyde group to a primary alcohol. mdpi.comnih.gov NPG is a crucial monomer used extensively in the manufacturing of high-performance polymers, including polyesters, polyurethanes, and alkyd resins for coatings, lubricants, and plasticizers. nih.govgantrade.com The gem-dimethyl group in the NPG structure imparts excellent thermal stability, chemical resistance, and weatherability to the final polymer products. mdpi.comgantrade.com

Beyond NPG, this compound is a versatile building block for other complex molecules. Its chemical properties allow for a range of transformations, making it a starting point for various derivatives used in the production of paints, varnishes, and additives for plastics. researchgate.net

| Process | Reactants | Product | Significance |

|---|---|---|---|

| Cross-Aldol Condensation | Isobutyraldehyde, Formaldehyde | This compound | Primary synthesis route for the intermediate. researchgate.net |

| Hydrogenation | This compound, Hydrogen | Neopentyl Glycol (NPG) | Major application; precursor for high-performance polymers. mdpi.comnih.gov |

| Disproportionation (Tishchenko Reaction) | This compound | Neopentyl glycol monohydroxypivalate | Synthesis of specialty esters. researchgate.net |

Precursor for the Synthesis of Chiral Cyanohydrins

Chiral cyanohydrins (α-hydroxynitriles) are highly valuable synthetic intermediates because their hydroxyl and nitrile groups can be converted into a wide array of other functional groups, such as α-hydroxy acids and β-amino alcohols, while preserving chirality. wikipedia.orgorgsyn.org The enantioselective addition of a cyanide source to an aldehyde is one of the most effective methods for their preparation.

Enzymatic catalysis, particularly using hydroxynitrile lyases (HNLs), has become a preferred method for synthesizing chiral cyanohydrins due to its high stereoselectivity under mild reaction conditions. wikipedia.org Aldehydes are primary substrates for HNL-catalyzed hydrocyanation. As an aliphatic aldehyde, this compound is a suitable precursor for this transformation, yielding a chiral cyanohydrin with three functional groups (hydroxyl, nitrile, and a primary alcohol) available for further synthetic manipulation. This enzymatic reaction offers a clean and efficient route to optically active building blocks that are instrumental in the synthesis of complex, stereochemically defined molecules for the pharmaceutical and fine chemical industries. wikipedia.orggoogle.com

Synthesis of Heterocyclic Compounds (e.g., 4,1-benzoxazepines)

The aldehyde functionality of this compound makes it a key component in the synthesis of heterocyclic compounds through condensation reactions with bifunctional molecules. A common strategy for building heterocycles involves the reaction of an aldehyde with a substrate containing two different nucleophilic groups.

For instance, the reaction between an aldehyde and a 2-aminophenol (B121084) is a well-established method for synthesizing benzoxazoles (a five-membered ring system). nih.govorganic-chemistry.orgnih.gov This reaction typically proceeds through the initial formation of a Schiff base (imine) between the aldehyde and the amino group, followed by an intramolecular cyclization of the hydroxyl group onto the imine carbon. nih.gov

By analogy, this compound can serve as the aldehyde component in reactions with 2-aminophenols or related bifunctional precursors to form larger heterocyclic rings. The synthesis of 4,1-benzoxazepines , a seven-membered heterocyclic system, can be envisioned through such a pathway. While specific literature detailing this exact transformation is limited, the general reactivity pattern supports its role as a building block for diverse heterocyclic structures. These heterocyclic motifs are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds.

Utilization as a Component in the Synthesis of Poly(cycloether-ester) Polymers and Hindered Amine Light Stabilizers

The application of this compound extends to the synthesis of advanced functional polymers. Its primary role in this area is through its conversion to neopentyl glycol (NPG), a highly stable diol monomer.

NPG is a cornerstone for producing high-performance polyesters by polycondensation with various dicarboxylic acids. gantrade.comwikipedia.org These polyesters are known for their excellent hydrolytic stability and durability. Furthermore, NPG can be used to synthesize monomers that incorporate ether linkages, leading to the formation of poly(ether-ester) polymers . For example, NPG can be reacted with epichlorohydrin (B41342) to form Neopentyl Glycol Diglycidyl Ether (NPGDGE) . wikipedia.orgwikipedia.org This monomer contains a neopentyl core with two ether-linked glycidyl (B131873) (epoxide) groups. The ring-opening polymerization of NPGDGE with other monomers, such as cyclic anhydrides, results in a polymer backbone containing both ether and ester functionalities, creating a poly(cycloether-ester) material with tailored properties for applications in coatings and composites. wikipedia.org

| Compound Name |

|---|

| This compound |

| 4,1-benzoxazepines |

| Alkyd resins |

| Benzoxazoles |

| Cyanohydrins |

| Epichlorohydrin |

| Formaldehyde |

| Hindered Amine Light Stabilizers |

| Hydroxypivaldehyde |

| Isobutyraldehyde |

| Neopentyl Glycol |

| Neopentyl Glycol Diglycidyl Ether |

| Neopentyl glycol monohydroxypivalate |

| Poly(cycloether-ester) |

| Polyesters |

| Polyurethanes |

Biological and Biomedical Research Applications of Derivatives

Design and Synthesis of Histone Deacetylase Inhibitors (HDACIs)

Histone deacetylase (HDAC) inhibition has emerged as a critical strategy in cancer therapy. nih.gov HDACs are enzymes that play a crucial role in regulating gene expression; their aberrant activity is linked to the development of cancer. ekb.egbmglabtech.com Inhibiting these enzymes can lead to cell cycle arrest, differentiation, and apoptosis in tumor cells. ekb.egbmglabtech.com Derivatives of 3-Hydroxy-2,2-dimethylpropanal have been utilized as a foundational structure for creating novel HDAC inhibitors (HDACIs).

Researchers have synthesized and evaluated series of compounds based on the structural modification of this compound derivatives to explore their potential as potent HDACIs. nih.govresearchgate.net In one such study, two series of compounds were synthesized based on the structures of methyl 3-(4-(2-chloroacetamido)phenyl)-3-hydroxy-2,2-dimethylpropanoate and methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate. nih.gov

The antiproliferative activity of these synthesized compounds was tested in vitro against various cancer cell lines, including HeLa and HCT-116. nih.gov The structure-activity relationship (SAR) studies revealed that specific structural modifications significantly influenced the inhibitory potency of the compounds. For instance, the conversion of an ester group in one derivative to a hydrazide and subsequent reaction with an aldehyde led to hydrazone compounds with notable activity. nih.gov The results identified several derivatives as potent inhibitors, with some showing greater efficacy than the standard chemotherapeutic drug doxorubicin. nih.gov

| Compound | IC₅₀ (μM) |

|---|---|

| 16b | 11.69 |

| 16c | 0.69 |

| 18 | 3.39 |

| Doxorubicin (Standard) | 2.29 |

These findings suggest that the this compound backbone is a promising scaffold for developing new anticancer agents, and further optimization based on SAR studies could lead to even more potent compounds. nih.gov

A critical aspect of cancer therapy is the ability of a drug to selectively target cancer cells while sparing normal, healthy cells. Research into derivatives of this compound has shown promising results in this area. Studies have demonstrated that certain synthesized derivatives exhibit selective inhibition of colon cancer cell proliferation.

In one investigation, derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate were found to induce significant apoptotic activity against HCT-116 human colon carcinoma cells. Crucially, these compounds did not affect non-cancerous human embryonic kidney (HEK-293) cells, indicating a targeted therapeutic potential and a favorable selectivity profile. This specificity is a highly desirable characteristic for potential anticancer drug candidates, as it can lead to fewer side effects in clinical applications.

The anticancer effects of this compound derivatives are believed to be mediated through multiple pathways, with HDAC inhibition being a primary proposed mechanism.

HDAC Inhibition: The fundamental design of these derivatives often incorporates features common to known HDACIs, which typically consist of a zinc-binding group, a linker, and a surface-recognition "cap" group. nih.govresearchgate.net Molecular docking experiments performed on the crystal structure of HDAC-2 have shown that these compounds fit well within the active site, suggesting they exert their effect by directly inhibiting the enzyme. nih.gov By inhibiting HDACs, these compounds can alter gene expression, leading to the induction of apoptosis and suppression of proliferation in cancer cells. nih.gov

HSP90 and TRAP1 Mediated Signaling: Beyond direct HDAC inhibition, there is evidence that these compounds may affect other crucial cellular pathways. Histone deacetylase inhibitors are known to inhibit the activity of Heat Shock Protein 90 (HSP90) through acetylation. nih.govbiomolther.org HSP90 is a molecular chaperone responsible for the stability and function of numerous client proteins, many of which are oncoproteins critical for cancer cell growth and survival. nih.govbiomolther.org The inhibition of HDAC leads to the hyperacetylation of HSP90, which disrupts its ability to bind ATP and impairs its chaperone function. biomolther.org This results in the degradation of HSP90 client proteins, ultimately contributing to cell cycle arrest and apoptosis. biomolther.org Furthermore, some investigations have pointed to the modulation of signaling pathways involving Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1) as another potential mechanism of action for inducing apoptosis in cancer cells. smolecule.com

Research into Naturally Occurring Derivatives and Biosynthetic Pathways (e.g., Pantonine Synthesis)

This compound also features in research concerning naturally occurring compounds and their synthesis. An example is its connection to Pantonine (2-amino-4-hydroxy-3,3-dimethylbutyric acid), an unusual α-amino acid identified in acid-hydrolyzed cells of Escherichia coli. tandfonline.com

An early synthesis of Pantonine was achieved via a modified Strecker synthesis that started from this compound, although this route resulted in a very low yield of only 7%. tandfonline.com Later, more efficient synthetic routes were developed, often using the more stable chloro-analogue, 3-chloro-2,2-dimethylpropanal, as the starting material, which is accessible from 2,2-dimethyl-1,3-propanediol. tandfonline.comtandfonline.com

Biologically, Pantonine was found to be as effective as pantoic acid in preventing the toxicity of salicylic (B10762653) acid for E. coli, suggesting that the microorganism can likely convert Pantonine into pantoic acid. tandfonline.com However, Pantonine was inactive in replacing pantoic acid or pantothenic acid as a growth factor for Acetobacter suboxydans. tandfonline.com This suggests that Pantonine is likely not directly involved in the primary biosynthetic pathway of pantothenic acid, which is postulated to proceed from valine via α-ketoisovalerate, ketopantoate, and then pantoate. tandfonline.com

Environmental Fate and Atmospheric Chemistry Research

Degradation Pathways in Environmental Media

The degradation of 3-Hydroxy-2,2-dimethylpropanal in the environment can occur through several chemical and biological processes. Its stability in water and its potential for dimerization are key aspects of its environmental fate.

Under acidic conditions, this compound is known to undergo a reversible dimerization to form a stable 1,3-dioxane (B1201747) structure. This dimer is stabilized by hydrogen bonding between the hydroxyl and ether oxygen atoms. Upon heating above its melting point (30–33°C for the dimer), it dissociates back into its monomeric form. If exposed to acidic conditions for extended periods, the dimer can further condense to form a tetramer, which can complicate purification processes in industrial settings.

Regarding its stability in water, while specific data on the hydrolytic stability of this compound is limited, information on structurally similar compounds provides relevant insights. For instance, the related compound 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate (B8439025) (HPHP), which shares the neopentyl glycol backbone, exhibits significant resistance to hydrolysis. smolecule.com The steric hindrance provided by the quaternary carbon and branched methyl groups in the neopentyl structure reduces the accessibility of water molecules to the ester linkages. smolecule.com An estimation for HPHP suggests a hydrolysis half-life of 113.7 years under neutral pH conditions. epa.gov While this compound does not have an ester linkage, the stability of its core structure is notable.

Furthermore, studies on the analog HPHP indicate that it is readily biodegradable. epa.gov This suggests that microbial degradation could be a significant pathway for the removal of this compound from environmental media.

Atmospheric Reactivity with Key Oxidants

Once released into the atmosphere, this compound is subject to degradation by key atmospheric oxidants, primarily hydroxyl radicals (•OH) during the daytime and potentially chlorine atoms (Cl•) in marine or polluted environments. nist.govcopernicus.org

The reaction with hydroxyl radicals is expected to be a primary atmospheric loss process. nist.gov While direct kinetic data for this compound is scarce, studies on analogous aldehydes provide valuable estimates of its reactivity. For example, the structurally similar compound 3,3-dimethylbutanal reacts rapidly with both OH radicals and Cl atoms. copernicus.orgcopernicus.org The presence of an aldehydic hydrogen makes it susceptible to abstraction by these oxidants.

| Compound | Oxidant | Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Atmospheric Half-Life (Calculated) |

|---|---|---|---|

| 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate (HPHP, Analog) | OH Radicals | 1.08 x 10⁻¹¹ epa.gov | 11.9 hours epa.gov |

| 3,3-dimethylbutanal (Analog) | Cl Atoms | 1.27 x 10⁻¹⁰ copernicus.orgcopernicus.org | - |

| 3,3-dimethylbutanone (Analog) | Cl Atoms | 4.22 x 10⁻¹¹ copernicus.orgcopernicus.org | - |

| 3,3-dimethylbutanone (Analog) | OH Radicals | 1.26 x 10⁻¹² copernicus.orgcopernicus.org | - |

Formation of Atmospheric Reaction Products

The atmospheric oxidation of this compound is expected to yield a variety of secondary products. Based on studies of similar aldehydes, the reaction pathways likely involve the abstraction of the aldehydic hydrogen atom, leading to the formation of a peroxy radical, which can then undergo further reactions. copernicus.orgcopernicus.org

Research on the atmospheric degradation of 3,3-dimethylbutanal, a close structural analog, has identified several key reaction products. copernicus.orgcopernicus.orgresearchgate.net These findings suggest that the oxidation of this compound would likely form:

Smaller Carbonyl Compounds: Products such as acetone, formaldehyde (B43269), and 2,2-dimethylpropanal are common fragments from the degradation of larger volatile organic compounds. copernicus.orgcopernicus.org

Multifunctional Organic Compounds: The initial structure contains both hydroxyl and aldehyde groups, and atmospheric reactions can introduce further functionality, leading to the formation of hydroxycarbonyls, oxocarbonyls, and other multifunctional compounds. copernicus.orgcopernicus.org

Organic Acids: Further oxidation can lead to the formation of organic acids of low volatility. copernicus.orgcopernicus.org

Nitrated Compounds: In environments with significant concentrations of nitrogen oxides (NOx), the reaction pathways can lead to the formation of nitrated products, such as peroxyacetyl nitrate (B79036) (PAN) and other organic nitrates. copernicus.orgcopernicus.org

These products can influence atmospheric chemistry by contributing to the formation of tropospheric ozone and secondary organic aerosols (SOA), which have implications for air quality. copernicus.orgcopernicus.org

| Product Category | Specific Examples | Reference |

|---|---|---|

| Carbonyl Compounds | Acetone, Formaldehyde, 2,2-dimethylpropanal | copernicus.orgcopernicus.orgresearchgate.net |

| Multifunctional Compounds | Hydroxycarbonyls, Oxocarbonyls | copernicus.orgcopernicus.org |

| Organic Acids | Low volatility organic acids | copernicus.orgcopernicus.org |

| Nitrated Compounds (in the presence of NOx) | Peroxyacetyl nitrate (PAN), Organic nitrates | copernicus.orgcopernicus.org |

Considerations in Waste Stream Management and Environmental Release from Industrial Processes

This compound is primarily used as a captive intermediate in chemical synthesis. nih.gov Its production and use in subsequent manufacturing processes, such as for binding agents and coatings, often occur within closed systems. epa.gov This approach is designed to minimize worker exposure and limit direct environmental release. epa.gov

Potential releases to the environment are most likely to occur during specific industrial activities:

Manufacturing: The synthesis of this compound, typically through the aldol (B89426) condensation of isobutyraldehyde (B47883) and formaldehyde, presents a potential source of release. nih.gov

Handling and Transport: Activities such as loading, unloading, and sampling can lead to fugitive emissions. epa.gov

Waste Streams: The generation of waste streams containing the compound or its by-products requires careful management.

Effective waste stream management is crucial to prevent environmental contamination. Standard procedures for chemical waste should be followed, which include collecting the substance in suitable, closed containers for proper disposal. biosynth.com All wastewater generated from these processes must be collected and directed to a wastewater treatment plant to prevent entry into surface water or soil. biosynth.com The principle of extended producer responsibility, where manufacturers manage the end-of-life of their products, is a key tenet of modern environmental policy that applies to the chemical industry. europa.eu Given that related compounds are readily biodegradable, biological treatment methods may be effective for waste streams containing this compound. epa.goveuropa.eu

Future Research Directions and Unresolved Challenges

Development of Novel and Sustainable Synthetic Methodologies

The industrial synthesis of hydroxypivalaldehyde is predominantly achieved through the cross-aldol condensation of isobutyraldehyde (B47883) and formaldehyde (B43269), often using inorganic bases or tertiary amines as catalysts. mdpi.comnih.gov This conventional approach is effective but presents challenges, including the generation of significant wastewater, potential for equipment corrosion, and the occurrence of side reactions like the Cannizzaro reaction. nih.govgoogle.com Future research must prioritize the development of more sustainable and efficient synthetic routes.

Key research frontiers include:

Advanced Catalysis: Exploration of heterogeneous catalysts such as ion-exchange resins, perovskites, metal nitrides, and base-modified clays (B1170129) could lead to processes with easier catalyst separation and reduced waste. mdpi.com

Phase-Transfer Catalysis: The use of immobilized phase-transfer catalysts, like polymer-supported poly(ethylene glycol), has shown promise, enabling high yields under milder conditions (40 °C) and allowing for catalyst recycling. mdpi.comnih.gov Further development of these systems is a key research target.

Continuous Flow Processes: Shifting from batch to continuous production, for instance using a cascade of stirred vessels, can improve control, safety, and efficiency while minimizing side reactions. google.com

Alternative Reaction Media: Investigating greener solvents or solvent-free conditions to minimize the environmental footprint of the synthesis process.

Table 1: Comparison of Synthetic Methodologies for 3-Hydroxy-2,2-dimethylpropanal Click on a row to view more details.

| Methodology | Catalyst Type | Key Advantages | Research Challenges |

|---|---|---|---|

| Conventional Aldol (B89426) Condensation | Inorganic Bases (e.g., K₂CO₃), Tertiary Amines | High conversion | Wastewater generation, side reactions, corrosion nih.gov |

| Phase-Transfer Catalysis (PTC) | Immobilized Poly(ethylene glycol) | Mild conditions, high selectivity, catalyst reusability mdpi.comnih.gov | Long-term catalyst stability, scale-up efficiency |

| Heterogeneous Catalysis | Ion-exchange resins, Modified Clays | Simplified catalyst separation, potential for continuous flow mdpi.com | Catalyst deactivation, optimizing reaction conditions |

| Continuous Flow Process | Alkali Metal Hydroxide (B78521) | Improved control and safety, reduced side reactions google.com | Process optimization, capital investment |

Exploration of New Chemical Transformations and Cascade Reactions

The bifunctional nature of this compound, containing both a hydroxyl and an aldehyde group, makes it a versatile building block for a wide array of chemical transformations. a2bchem.com While its reduction to neopentyl glycol is its primary industrial application, its potential in more complex syntheses is underexplored. mdpi.com

Future research should focus on:

Asymmetric Synthesis: Developing enantioselective transformations is a major goal. The synthesis of chiral cyanohydrins from HPA using hydroxynitrile lyase (HNL) enzymes has been demonstrated. rsc.orgresearchgate.net Further research into mutant enzymes could enhance stability and selectivity, allowing reactions at lower pH to suppress non-catalyzed side reactions. rsc.org

Multicomponent Reactions (MCRs): The reactivity of HPA makes it an ideal candidate for MCRs like the Passerini and Ugi reactions, which can rapidly build molecular complexity from simple precursors. rug.nl Exploring its use in novel MCRs could provide efficient routes to complex heterocyclic and acyclic structures.

Biocatalytic Cascades: Integrating HPA into multi-enzyme cascade reactions offers a pathway to valuable chiral molecules. rsc.org For example, a cascade involving an HNL followed by a nitrilase could produce enantiopure α-hydroxy acids in a single pot. digitallibrary.co.in

Table 2: Potential Chemical Transformations of this compound Click on a row to view more details.

| Reaction Type | Reagents/Catalysts | Product Class | Potential Applications |

|---|---|---|---|

| Enantioselective Cyanohydrin Formation | Hydroxynitrile Lyase (HNL), HCN source | Chiral Cyanohydrins | Building blocks for pharmaceuticals, agrochemicals rsc.orgresearchgate.net |

| Passerini Reaction | Isocyanide, Carboxylic Acid | α-Acyloxy Amides | Synthesis of complex organic molecules rug.nl |

| Oxidation | Oxidizing agents (e.g., PbO₂) | Hydroxypivalic Acid | Monomer for specialty polyesters mdpi.comjlu.edu.cn |

| Biocatalytic Cascades | Multiple enzymes (e.g., HNL, Nitrilase) | Enantiopure α-hydroxy acids | Fine chemicals, pharmaceutical intermediates digitallibrary.co.in |

Advanced Materials Science Applications beyond Existing Polymers

This compound is a known precursor for commodity polymers like polyesters and polyurethanes, where it imparts thermal stability and durability. a2bchem.commdpi.com However, its utility in advanced materials with tailored functionalities is an emerging field.

Future research directions include:

Functional Monomers: Modifying HPA to create functional monomers for specialty polymers. For example, hydroxypivalaldehyde-modified trimethylolpropane (B17298) diacrylate (HPA-TMPDA) is a monomer that exhibits low odor, high curing speed, and good adhesion, making it suitable for advanced coatings and inks. specialchem.com

Complex Polymer Architectures: Using HPA as a component in multi-monomer systems to create polymers with unique properties. A notable example is the polymer formed with 1,2,3,4-butanetetracarboxylic acid and pentaerythritol (B129877), which has potential applications in high-performance coatings, adhesives, and as a UV-stabilizing additive in polymer blends. ontosight.aieuropa.eu

Phase-Change Materials (PCMs): The neopentyl structure, derived from HPA, is a key feature in some phase-change materials used for thermal energy storage. mdpi.com Designing and synthesizing novel HPA-based molecules could lead to new PCMs with optimized transition temperatures and energy storage capacities.

Discovery of Novel Bioactive Derivatives and Therapeutic Targets

The biological activity of HPA and its derivatives is a largely untapped area of research. Preliminary findings suggest potential applications in medicine and agriculture that warrant deeper investigation.

Unresolved challenges and research opportunities are:

Screening for Bioactivity: A systematic approach to synthesize libraries of HPA derivatives and screen them for various biological activities is needed.

Enzyme Inhibition: It is used to prepare 4,1-benzoxazepines which act as squalene (B77637) synthase inhibitors, a target for controlling cholesterol synthesis. chemicalbook.com This suggests that other HPA derivatives could be designed to target different enzymes.

Inflammatory Diseases: Patents have listed this compound among compounds for potential use in treating inflammatory diseases, although the specific mechanisms are not detailed. google.com This provides a strong rationale for further pharmacological studies.

Natural Occurrence and Agrochemicals: The identification of HPA in the volatile oils of Brassicaceae seeds suggests it may have a role in plant biology, potentially as a defense compound. researchgate.netresearchgate.net This could inspire the development of new, nature-derived pesticides or herbicides.

Deeper Mechanistic Understanding through Combined Experimental and Computational Approaches

While the synthesis and basic reactions of HPA are established, a deeper, quantitative understanding of the underlying reaction mechanisms is required for process optimization and the design of new transformations.

Future research should focus on:

Hydrogenation Mechanism: The catalytic hydrogenation of HPA to neopentyl glycol is its most important conversion. mdpi.com While the general pathway is known, combining experimental studies (e.g., kinetic analysis, isotope labeling) with computational modeling (e.g., Density Functional Theory) can elucidate the precise roles of catalyst promoters, the nature of the active sites, and the energetics of intermediate steps on the catalyst surface. mdpi.com

Electrocatalytic Behavior: The electrooxidation of HPA has been studied, revealing good electrocatalytic activity on PbO₂-SPE composite electrodes. jlu.edu.cn Further mechanistic work is needed to understand the electron transfer steps and the influence of the electrode material and electrolyte, which could enable novel electrosynthetic routes.

Aldol Condensation Dynamics: A more profound mechanistic understanding of the initial aldol condensation reaction, including the role of the catalyst and the factors controlling side reactions like the Cannizzaro and Tishchenko reactions, would enable the design of more selective and efficient production processes. google.com

Comprehensive Environmental Impact Assessment and Remediation Strategies

A significant gap exists in the scientific literature regarding the environmental profile of this compound. While efforts to develop sustainable synthesis methods aim to reduce the environmental impact at the source mdpi.com, the fate and effects of the compound if released into the environment are unknown.

Key unresolved challenges include:

Ecotoxicity Profiling: There is a pressing need for comprehensive studies on the toxicity of HPA to a range of aquatic and terrestrial organisms to understand its potential environmental risk.

Biodegradation Pathways: Research is required to determine the biodegradability of HPA under both aerobic and anaerobic conditions. Identifying the microorganisms and enzymatic pathways responsible for its degradation is crucial for assessing its persistence in the environment.

Fate and Transport Modeling: Studies on its physical-chemical properties, such as water solubility, vapor pressure, and partition coefficients, are needed to model its transport and distribution in environmental compartments like soil, water, and air.

Remediation Technologies: In the event of environmental contamination, no established remediation strategies exist. Future work should investigate the efficacy of various treatment technologies, such as advanced oxidation processes (AOPs), bioremediation, and activated carbon adsorption, for removing HPA from water and soil.

常见问题

Q. What are the critical safety and handling protocols for 3-Hydroxy-2,2-dimethylpropanal in laboratory settings?

Methodological Answer: this compound is classified under GHS hazard categories H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Key safety measures include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for ventilation to mitigate inhalation risks .

- First Aid: For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention. In case of ingestion, call a poison center .

- Storage: Store in sealed containers in a dry, ventilated area away from ignition sources .

Q. What are the standard methods for synthesizing this compound, and what variables influence reaction yield?

Methodological Answer: A common synthesis route involves the aldol condensation of formaldehyde with isobutyraldehyde under basic conditions. Key variables include:

- Catalyst Selection: Alkaline catalysts (e.g., NaOH) improve condensation efficiency.

- Temperature Control: Reactions typically proceed at 50–80°C; higher temperatures may favor side reactions.

- Stoichiometry: A molar excess of formaldehyde ensures complete conversion of isobutyraldehyde .

Post-synthesis, purification via vacuum distillation or recrystallization (if solid) is recommended.

Q. What analytical techniques are used to confirm the purity and structure of this compound?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>98% achievable via gradient elution with C18 columns and UV detection at 210 nm) .

- Nuclear Magnetic Resonance (NMR): ¹H NMR (δ 9.65 ppm for aldehyde proton, δ 1.20 ppm for methyl groups) and ¹³C NMR (δ 205 ppm for carbonyl carbon) confirm structural integrity .

- Infrared Spectroscopy (IR): Peaks at ~1720 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (O-H stretch) validate functional groups .

Advanced Research Questions

Q. How can catalytic hydrogenation of this compound to neopentyl glycol be optimized?

Methodological Answer: Hydrogenation to neopentyl glycol (a polymer precursor) requires:

- Catalyst Systems: Raney nickel or ruthenium-based catalysts at 80–120°C and 5–10 bar H₂ pressure .

- Solvent Selection: Ethanol/water mixtures enhance catalyst stability and product solubility.

- Kinetic Monitoring: Use gas chromatography (GC) to track aldehyde conversion and diol formation. Yields >90% are achievable with optimized residence times .

Q. How can researchers investigate the stability and decomposition pathways of this compound under experimental conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Determines decomposition onset temperatures (data gaps exist; preliminary studies suggest stability up to 150°C) .

- Accelerated Stability Testing: Expose samples to varying pH, humidity, and light. Monitor degradation via HPLC for byproducts like 2,2-dimethylpropanal (via dehydration) .

- Computational Modeling: Density Functional Theory (DFT) predicts energetically favorable decomposition pathways, such as β-elimination .

Q. What mechanistic insights support the use of this compound in asymmetric synthesis?

Methodological Answer: The compound’s chiral β-hydroxy aldehyde structure enables applications in enantioselective catalysis:

- Chiral Auxiliary: Use TsDPEN-ruthenium complexes for stereocontrol in reductions (e.g., to produce (S)-configured alcohols) .

- Dynamic Kinetic Resolution (DKR): Combine enzyme-catalyzed steps (e.g., lipases) with metal catalysts to racemize intermediates, achieving >95% enantiomeric excess (ee) .

Q. How can contradictions in reported physical-chemical properties of this compound be resolved?

Methodological Answer: Discrepancies in melting points, solubility, and flammability (e.g., conflicting data on water solubility ) require:

- Standardized Measurements: Reproduce experiments under controlled conditions (e.g., DSC for melting point validation).

- Interlaboratory Comparisons: Collaborate to validate properties like vapor pressure via static or dynamic methods .

- Literature Meta-Analysis: Cross-reference peer-reviewed studies (avoiding non-curated sources like ) to identify consensus values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。